2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-3-4-5-6-7-11-14-27-18-19(26(2)21(30)25-20(18)29)24-22(27)31-15-17(28)23-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3,(H,23,28)(H,25,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMGBDDMCPTPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a derivative of purine and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure
The chemical structure of the compound is characterized by its purine base with a phenylacetamide moiety and a sulfanyl group. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with similar purine scaffolds have demonstrated inhibitory effects on various cancer cell lines.
- In Vitro Studies : Compounds analogous to 2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) with IC50 values ranging from 2.78 to 3.59 µg/mL .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, some derivatives have been identified as selective inhibitors of CDC25B and PTP1B enzymes, which are crucial for cell proliferation and survival .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is a significant aspect of its biological profile.
- Selectivity : Studies have shown that similar compounds selectively inhibit CDC25B and PTP1B with IC50 values indicating potent activity (CDC25B: 3.2–23.2 µg/mL; PTP1B: 2.9–21.4 µg/mL) . This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy.
- Kinetic Studies : Kinetic analysis has revealed that certain derivatives act as mixed inhibitors against these targets, suggesting a complex interaction that could be exploited for therapeutic purposes .
Case Studies
Several case studies highlight the biological activity of compounds related to 2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide:
- Xenograft Models : In vivo studies using xenograft models demonstrated that specific derivatives could reduce tumor volume significantly when administered at doses as low as 10 mg/kg without lethal toxicity .
- Cytotoxicity Assays : Comparative studies showed that certain derivatives exhibited tumor-specific cytotoxicity while sparing normal cells, emphasizing their potential as targeted anticancer agents .
Summary of Findings
| Activity Type | Target Enzyme/Cell Line | IC50 Range (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | A549 | 2.78 | Potent against lung cancer |
| HeLa | 3.59 | Effective against cervical carcinoma | |
| HCT116 | 3.00 | Active against colon cancer | |
| Enzyme Inhibition | CDC25B | 3.2 - 23.2 | Selective inhibitor |
| PTP1B | 2.9 - 21.4 | Mixed inhibition characteristics |
Comparison with Similar Compounds
Implications of 7-Substituent Variations :
- Chain Length: Longer alkyl chains (e.g., hexadecyl in vs.
- Unsaturation : The butenyl group in may restrict conformational flexibility compared to saturated chains, affecting interactions with hydrophobic binding pockets .
Analogues with Modified Aryl Groups in Acetamide Moiety
Substitutions on the phenyl ring modulate electronic and steric properties:
Impact of Aryl Modifications :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in enhances resistance to oxidative metabolism and may strengthen dipole-dipole interactions with targets .
- Polar Substituents : Nitro groups (e.g., in ) increase solubility in polar solvents but may reduce blood-brain barrier penetration .
Key Research Findings and Trends
- Lipophilicity vs. Bioavailability : The hexadecyl derivative exhibits a molecular weight >550 Da, approaching the limit for oral bioavailability per Lipinski’s rule, whereas the target compound (443.56 Da) and butenyl analogue (385.44 Da) are more drug-like.
- Stereoelectronic Effects : Unsaturated chains (e.g., in ) and EWGs (e.g., in ) can fine-tune electronic density on the purine core, affecting interactions with enzymes like phosphodiesterases or kinases.
Preparation Methods
Synthesis of the Purine Core Structure
The purine core (3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) serves as the foundational scaffold for this compound. Its synthesis begins with the condensation of 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents. A widely adopted route involves the cyclization of 3-methylxanthine (CAS 107-22-8), a commercially available precursor, under acidic or basic conditions . For instance, heating 3-methylxanthine in aqueous sodium hydroxide at 80–100°C for 6–8 hours yields the dihydroxy purine intermediate, which is subsequently dehydrated using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to form the 2,6-dioxo structure .
Key Reaction Parameters:
The introduction of the octyl group at the N-7 position is achieved via nucleophilic substitution or Mitsunobu reaction. Alkylation typically employs 1-bromooctane or iodooctane in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing the transition state .
Optimized Protocol:
-
Dissolve the purine intermediate (1 equiv) in anhydrous DMF.
-
Add 1-bromooctane (1.2 equiv) and K₂CO₃ (2.5 equiv).
-
Heat at 60°C for 12–16 hours under nitrogen atmosphere.
-
Quench with ice water and extract with ethyl acetate.
Data Table 1: Alkylation Efficiency with Different Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 78 |
| NaH | THF | 25 | 65 |
| DBU | DMSO | 80 | 72 |
The use of K₂CO₃ in DMF provides the highest yield (78%) due to superior solubility and minimal side reactions .
The introduction of the sulfanyl group at C-8 is performed via copper-catalyzed C–H sulfenylation, a method validated for purine derivatives . This step employs aryl- or alkyldisulfides as sulfenylating agents, with tert-butoxide (tBuOLi) as a base in 1,4-dioxane.
Representative Procedure:
-
Combine the alkylated purine (1 equiv) and diphenyl disulfide (2.5 equiv) in 1,4-dioxane.
-
Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Data Table 2: Sulfenylation with Varied Disulfides
| Disulfide | Yield (%) |
|---|---|
| Diphenyl disulfide | 60 |
| Bis(4-methoxyphenyl) | 56 |
| Bis(4-nitrophenyl) | 0 |
Electron-rich disulfides (e.g., bis(4-methoxyphenyl)) exhibit moderate reactivity, while electron-deficient analogs fail to react under these conditions .
Acetylation with N-Phenylacetamide
The final step involves coupling the sulfenylated intermediate with N-phenylacetamide using a carbodiimide-based coupling agent. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) facilitates this reaction .
Stepwise Process:
-
Activate the carboxylic acid group of the intermediate with EDC (1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM.
-
Add N-phenylacetamide (1.2 equiv) and stir at room temperature for 24 hours.
-
Wash with aqueous NaHCO₃ and concentrate under reduced pressure.
Yield Optimization:
-
Solvent: DCM > THF (yield: 85% vs. 72%)
-
Catalyst: HOBt improves yield by 15% compared to DMAP.
Purification and Characterization
Crude product purification employs column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed via high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water 70:30) . Structural validation utilizes:
-
NMR: ¹H and ¹³C spectra confirm substituent positions.
-
MS: ESI-MS ([M+H]⁺ m/z = 444.6) matches the theoretical molecular weight .
Challenges and Mitigation Strategies
-
Low Sulfenylation Yields: Prolonged reaction times (up to 120 hours) and excess disulfide (2.5 equiv) are necessary to overcome steric hindrance at C-8 .
-
Byproduct Formation during Alkylation: Strict temperature control (60°C) minimizes N-9 alkylation byproducts .
-
Coupling Agent Sensitivity: Moisture-free conditions are critical to prevent EDC hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
